molecular formula C8H9ClN2O2S B2566679 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride CAS No. 2309446-31-7

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride

Cat. No.: B2566679
CAS No.: 2309446-31-7
M. Wt: 232.68
InChI Key: UVBHCCBXIZIONK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride typically involves the reaction of 5-cyanothiophene-3-carboxylic acid with ammonia to form the corresponding amide. This amide is then subjected to a series of reactions, including reduction and hydrolysis, to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride
  • 2-Amino-3-(5-methylthiophen-3-yl)propanoic acid;hydrochloride
  • 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride

Uniqueness

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride is unique due to the presence of the cyanothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a cyanothiophene moiety, provides distinct electronic and steric properties that may contribute to its biological activity. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

The synthesis of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride typically involves the reaction of 5-cyanothiophene-3-carboxylic acid with ammonia, followed by reduction and hydrolysis to yield the final product. The compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction, which may influence its biological properties.

Biological Activity Overview

The biological activity of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride has been explored in several contexts:

Antimicrobial Activity

Research has indicated that compounds similar to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid can exhibit antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, ranging from 64 µg/mL to 128 µg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Anti-inflammatory and Anticancer Properties

The compound is being investigated for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may interact with specific molecular targets involved in inflammation and cancer pathways, although detailed mechanisms remain to be elucidated.

The mechanism of action for 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride is not fully understood but is believed to involve inhibition of certain enzymes or receptors. This inhibition could trigger a cascade of biochemical events leading to its observed effects in various biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid against similar compounds:

Compound NameUnique FeaturesBiological Activity
2-Amino-3-(5-bromothiophen-3-yl)propanoic acidBromine substituent affects electronic propertiesModerate antimicrobial activity
2-Amino-3-(5-methylthiophen-3-yl)propanoic acidMethyl group may enhance lipophilicityLimited data on biological activity
2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid Cyanothiophene imparts distinct propertiesPotential anti-inflammatory effects

This table illustrates how the presence of different substituents can influence both the chemical behavior and biological activity of these compounds.

Case Studies

Several studies have focused on the broader category of thiophene derivatives, providing insights into their potential applications:

  • Antimicrobial Studies : A study found that related thiophene derivatives inhibited the growth of Candida albicans at concentrations as low as 64 µg/mL, indicating a promising avenue for further exploration in antifungal applications .
  • Cancer Research : Investigations into similar compounds have shown potential in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .

Properties

IUPAC Name

2-amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S.ClH/c9-3-6-1-5(4-13-6)2-7(10)8(11)12;/h1,4,7H,2,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBHCCBXIZIONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CC(C(=O)O)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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